molecular formula C17H16FNO B13564948 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B13564948
M. Wt: 269.31 g/mol
InChI Key: SPHBHBKOHIXTGW-UHFFFAOYSA-N
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Description

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a fluorine atom, a naphthalene moiety, and an azabicycloheptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functionalization steps to introduce the fluorine and naphthalene groups. The reaction conditions often require specific catalysts and solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Fluorine and other groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom and naphthalene moiety can enhance binding affinity and specificity, while the azabicycloheptane core provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane is unique due to its combination of a fluorine atom, a naphthalene group, and an azabicycloheptane core. This unique structure imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

(1-fluoro-2-azabicyclo[2.2.1]heptan-2-yl)-naphthalen-2-ylmethanone

InChI

InChI=1S/C17H16FNO/c18-17-8-7-12(10-17)11-19(17)16(20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12H,7-8,10-11H2

InChI Key

SPHBHBKOHIXTGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CN2C(=O)C3=CC4=CC=CC=C4C=C3)F

Origin of Product

United States

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